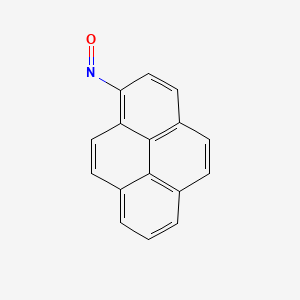
1-Nitrosopyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Nitrosopyrene, also known as this compound, is a useful research compound. Its molecular formula is C16H9NO and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Toxicological Studies
1-Nitrosopyrene has been extensively studied for its toxicological effects. Research indicates that it is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) due to its ability to induce DNA damage and mutations .
Key Findings:
- DNA Binding : Studies show that this compound binds to DNA in vivo and in vitro, leading to the formation of DNA adducts that are implicated in carcinogenesis .
- Reactive Oxygen Species Generation : It induces reactive oxygen species (ROS) which can cause oxidative stress and apoptosis in cells, particularly macrophages .
Environmental Applications
This compound is also significant in environmental studies, particularly concerning its presence in diesel exhaust and other combustion processes. It serves as a marker for exposure to diesel emissions, which are known to contain a complex mixture of carcinogenic compounds .
Bioremediation Potential :
- Microbial Transformation : Certain microorganisms can metabolize this compound, transforming it into less harmful substances. This property is crucial for developing bioremediation strategies aimed at detoxifying contaminated environments .
- Case Study : A study highlighted the ability of specific bacterial strains to degrade nitroaromatic compounds, including this compound, under anaerobic conditions, showcasing the potential for bioremediation applications in polluted sites .
Metabolic Studies
The metabolism of this compound has been investigated to understand its biochemical pathways and interactions within living organisms. Notably, it is reduced to 1-aminopyrene, which is further processed by various metabolic pathways.
Metabolic Pathways :
- Nitro Reduction : The primary metabolic pathway involves nitro reduction leading to the formation of less toxic metabolites .
- Carcinogenic Mechanisms : Understanding these pathways is essential for elucidating the mechanisms through which this compound exerts its carcinogenic effects.
Table 1: Toxicological Effects of this compound
Table 2: Bioremediation Potential of this compound
特性
CAS番号 |
86674-51-3 |
|---|---|
分子式 |
C16H9NO |
分子量 |
231.25 g/mol |
IUPAC名 |
1-nitrosopyrene |
InChI |
InChI=1S/C16H9NO/c18-17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H |
InChIキー |
KRCPDXFCTQIOPS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N=O |
正規SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N=O |
同義語 |
1-nitrosopyrene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















